D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate

Nucleoside Synthesis Regioselective Alkylation Oligonucleotide Chemistry

D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate (CAS 10300-21-7), also known as 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose, is a chemically protected carbohydrate derivative with the molecular formula C₁₇H₂₀O₈ and a molecular weight of 352.34 g/mol. The compound belongs to the class of acyl-protected ribofuranose sugar donors, serving as a key intermediate in the stereoselective synthesis of 3′-O-methyl ribonucleosides via the Vorbrüggen glycosylation protocol.

Molecular Formula C17H20O8
Molecular Weight 352.339
CAS No. 10300-21-7
Cat. No. B600145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate
CAS10300-21-7
Molecular FormulaC17H20O8
Molecular Weight352.339
Structural Identifiers
SMILESCC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC
InChIInChI=1S/C17H20O8/c1-10(18)23-15-14(21-3)13(25-17(15)24-11(2)19)9-22-16(20)12-7-5-4-6-8-12/h4-8,13-15,17H,9H2,1-3H3/t13-,14-,15-,17?/m1/s1
InChIKeyUTVQSHZMJQVVST-CUQMJCILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate (CAS 10300-21-7): A Protected 3′-O-Methyl Ribose Building Block for Nucleoside Synthesis


D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate (CAS 10300-21-7), also known as 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose, is a chemically protected carbohydrate derivative with the molecular formula C₁₇H₂₀O₈ and a molecular weight of 352.34 g/mol . The compound belongs to the class of acyl-protected ribofuranose sugar donors, serving as a key intermediate in the stereoselective synthesis of 3′-O-methyl ribonucleosides via the Vorbrüggen glycosylation protocol [1]. Its defining structural feature is the orthogonal protection pattern: an anomeric acetate (1-O-acetyl) as the leaving group, a 2-O-acetyl group for neighboring-group participation to ensure β-stereoselectivity, a 3-O-methyl ether that permanently installs the 3′-O-methyl modification, and a 5-O-benzoyl ester as a persistent protecting group. In contemporary research, this building block has been demonstrated as a scalable precursor for synthesizing base-modified 3′-O-methyl nucleoside analogues with applications in mRNA vaccine cap analogues and antiviral chain terminators, achieving a 30% overall yield over seven synthetic steps from commercial 1,2:5,6-di-O-isopropylidene-α-D-allofuranose [1].

Why Generic Ribose Donors Cannot Substitute for D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate in 3′-O-Methyl Nucleoside Synthesis


The primary risk in substituting this compound with a simpler per-acylated ribose donor (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) is the loss of the pre-installed 3′-O-methyl group, which necessitates a post-glycosylation methylation step. Standard post-synthetic methylation of nucleoside 2′,3′-cis-diols using diazomethane yields an isomeric mixture of 2′-O-methyl and 3′-O-methyl products in a combined yield of only 20–40%, with the unwanted isomer comprising up to 28% of the product and requiring labor-intensive ion-exchange chromatography for separation [1]. In contrast, the pre-methylated donor 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose (compound 8) provides exclusive access to 3′-O-alkylated nucleosides, entirely devoid of isomeric 2′-O-alkylated byproducts [2]. Furthermore, the orthogonal acetyl/benzoyl protection pattern allows for chemoselective anomeric activation and deprotection strategies that are not feasible with uniformly protected donors, which suffer from competing transacetylation side reactions and lower glycosylation yields [3]. For procurement purposes, selecting a generic tetraacetyl ribose donor adds purification burden, reduces isomeric purity, and increases downstream processing costs in any application requiring defined 3′-O-methyl stereochemistry.

Quantitative Evidence Guide: Comparative Performance of D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate vs. Alternative Ribose Donors


Exclusive 3′-O-Methyl Incorporation vs. Post-Synthetic Methylation Isomeric Mixtures

Post-synthetic methylation approaches using diazomethane on ribonucleoside 2′,3′-cis-diols invariably generate mixtures of 2′-O-methyl and 3′-O-methyl isomers. The Beigelman et al. patent (US 6,972,330) reports that this procedure gives rise to a mixture of 2′- and 3′-O-methyl nucleosides in a combined yield of only 20–40%, with the 3′-O-methyl isomer constituting up to 28% of the product that must be separated by chromatography [1]. In contrast, Prasad et al. (2023) demonstrated that using the pre-methylated sugar donor 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose (compound 8) provides a route to exclusive synthesis of 3′-O-alkylated nucleosides, devoid of isomeric 2′-O-alkylated products, as confirmed by the glycosylation of compound 8 with 6-chloropurine to yield exclusively 9-(3′-O-methyl-β-D-ribofuranosyl)-6-chloropurine (compound 21) [2].

Nucleoside Synthesis Regioselective Alkylation Oligonucleotide Chemistry

Scalable 7-Step Synthesis with 30% Overall Yield vs. Alternative Protected Ribofuranose Syntheses

Prasad et al. (2023) reported an easy and efficient large-scale synthesis of 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose (8) from commercial 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in 7 steps with a 30% overall yield [1]. This compares favorably with the synthesis of the structurally analogous 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose, which was achieved from D-fructose in 4 steps but with only a 10.60% overall yield, as disclosed in patent CN103450283A [2].

Process Chemistry Scale-Up Synthesis Nucleoside Intermediate

Superior Glycosylation Efficiency: Benzoyl-Protected Donor vs. Per-Acetylated Ribose Donor

In a comparative glycosylation study for 2′-O-(β-D-ribofuranosyl)biopterin synthesis, the 2,3,5-tri-O-benzoyl-protected ribofuranose donor (5b) afforded the desired glycoside in 60% yield, whereas the analogous 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose donor (5a) yielded only 42% under identical Vorbrüggen conditions [1]. Although this study used a non-methylated benzoylated donor, the result provides class-level evidence that 5-O-benzoyl protection on the ribofuranose scaffold enhances glycosylation efficiency relative to per-acetylated donors, a finding directly relevant to compound 10300-21-7 which bears the same 5-O-benzoyl group.

Glycosylation Yield Protecting Group Effect Nucleoside Coupling

Orthogonal Acetyl/Benzoyl Protection Enables Chemoselective Anomeric Activation vs. Uniformly Protected Donors

Compound 10300-21-7 features a strategically differentiated protection pattern: an anomeric 1-O-acetyl group (leaving group for glycosylation), a 2-O-acetyl group (neighboring-group participant for β-stereocontrol), and a 5-O-benzoyl group (persistent protection resistant to mild acidic/basic conditions used for acetate removal). This orthogonality is essential for the Vorbrüggen glycosylation protocol, as the anomeric acetate is selectively activated by Lewis acids (SnCl₄ or TMSOTf) while the 5-O-benzoate remains intact throughout the coupling and subsequent deprotection steps [1]. In contrast, uniformly acetylated donors such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose are prone to transacetylation side reactions during Lewis acid-promoted glycosylation, where the acceptor hydroxyl can compete with the desired nucleobase for acetyl transfer from the donor, reducing product yield and complicating purification [2].

Orthogonal Protection Chemoselective Deprotection Regioselective Glycosylation

Enabled Synthesis of Anti-Reverse Cap Analogues (ARCA) for mRNA Vaccines vs. Standard Cap Analogues

The 3′-O-methyl modification is a critical structural element of Anti-Reverse Cap Analogues (ARCA), such as 7-methyl(3′-O-methyl)GpppG, which ensure that mRNA is capped exclusively in the correct orientation during in vitro transcription, resulting in higher translational activity compared with standard cap structures [1]. Prasad et al. (2023) explicitly demonstrated that compound 8 (1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose) serves as the direct glycosyl donor for synthesizing 3′-O-methyl nucleoside building blocks of ARCA cap analogues, highlighting the compound's role in mRNA vaccine production [2]. Standard cap analogues lacking the 3′-O-methyl group are incorporated in both correct and reverse orientations, producing up to 50% non-functional mRNA and reducing vaccine potency.

mRNA Vaccine Cap Analogue Anti-Reverse Cap Transcription

High-Value Application Scenarios for D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate in Nucleoside-Based Therapeutic and Vaccine Research


Synthesis of Anti-Reverse Cap Analogues (ARCA) for mRNA Vaccine Manufacturing

The pre-installed 3-O-methyl group in compound 10300-21-7 enables direct glycosylation with silylated guanosine derivatives to produce 3′-O-methylguanosine, the key nucleoside component of ARCA cap analogues such as 7-methyl(3′-O-methyl)GpppG [1]. These ARCA structures prevent reverse incorporation of the cap during in vitro transcription, ensuring that 100% of the transcribed mRNA is correctly oriented and translationally active. In contrast, standard cap synthesis using unmethylated ribose donors followed by post-methylation yields only 20–40% of the desired 3′-O-methyl isomer, with the 2′-O-methyl byproduct requiring chromatographic removal [2]. For mRNA vaccine producers, compound 10300-21-7 provides the only direct, isomerically pure route to ARCA components, supporting the manufacturing of mRNA-based vaccines against infectious diseases (e.g., SARS-CoV-2, influenza) and mRNA cancer immunotherapies.

Regioselective Synthesis of 3′-O-Methyl Antiviral Nucleoside Drug Candidates

3′-O-Methyl nucleosides are known to act as chain terminators with potent antiviral activity [1]. Using compound 8 as the glycosyl donor, Prasad et al. synthesized 9-(3′-O-methyl-β-D-ribofuranosyl)-6-chloropurine (compound 21) and generated a library of five novel base-modified nucleosides via functional group manipulations at the purine C6 position [1]. The exclusive 3′-O-methylation achieved through this pre-methylated donor strategy is critical for antiviral nucleoside development, as the 2′-O-methyl isomer is often biologically inactive or exhibits altered target selectivity. Medicinal chemistry teams developing nucleoside analog antivirals (targeting HCV, RSV, influenza, or SARS-CoV-2) can use this building block to rapidly generate libraries of 3′-O-methyl candidates without the need for post-synthetic isomeric separation, accelerating structure-activity relationship (SAR) studies and lead optimization [2].

Synthesis of 3′-O-Alkylated Oligonucleotide Therapeutics with Enhanced Nuclease Resistance

Oligonucleotides containing 3′-O-methyl modifications show increased nuclease resistance and altered thermal stability in duplex formation, making them attractive scaffolds for antisense oligonucleotides, siRNAs, and aptamers [1]. The orthogonal acetyl/benzoyl protection of compound 10300-21-7 allows for sequential deprotection and phosphoramidite synthesis: the anomeric acetate is selectively removed for phosphitylation at the 1-position, while the 5-O-benzoate can be cleaved under mild basic conditions to expose the 5′-OH for DMTr protection and subsequent solid-phase oligonucleotide synthesis. This orthogonal strategy eliminates the need for laborious protection group manipulation that is required when starting from per-acetylated or per-benzoylated donors, reducing the number of synthetic steps and improving overall yield in phosphoramidite monomer preparation [2].

Scalable Process Development for 3′-O-Methyl Nucleoside Intermediates in GMP Manufacturing

The reproducible 30% overall yield over seven steps from commercial 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, as reported by Prasad et al. (2023), establishes a scalable route to multigram quantities of compound 8 [1]. This contrasts with alternative syntheses of similarly complex protected ribofuranose derivatives (e.g., 1,2,3,5-tetra-O-benzoyl-2-C-methyl-β-D-ribofuranose, which achieves only 10.6% overall yield [2]). For procurement in a GMP or process chemistry context, the higher yielding and well-characterized synthesis reduces the cost of goods and simplifies quality control, as the synthetic route has been validated at scale with full spectroscopic characterization of all intermediates. This positions compound 10300-21-7 as a preferred starting material for kilogram-scale manufacture of 3′-O-methyl nucleoside active pharmaceutical ingredients (APIs).

Quote Request

Request a Quote for D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.